molecular formula C52H54Br2FN9O13 B12370186 6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide

6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide

Cat. No.: B12370186
M. Wt: 1191.8 g/mol
InChI Key: VWQCMGDWUMKTAC-NULCUTAQSA-N
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Description

The compound “6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide” is a complex organic molecule with multiple functional groups, including brominated pyrrole, fluoro, hydroxy, and amide groups. This compound is likely to have significant biological activity due to its structural complexity and the presence of multiple reactive sites.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the hexanamide chain: This involves the coupling of various amino acids and peptides through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of such a compound would require optimization of each synthetic step to maximize yield and purity. This often involves the use of automated synthesizers and high-throughput screening methods to identify the best reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (pyridinium chlorochromate) or Dess-Martin periodinane.

    Reduction: The carbonyl groups can be reduced to alcohols using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles like amines, thiols

Major Products Formed

    Oxidation: Ketones

    Reduction: Alcohols

    Substitution: Substituted derivatives with new functional groups

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It could act by binding to enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups suggests that it could interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its structural complexity and the presence of multiple functional groups, which could confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C52H54Br2FN9O13

Molecular Weight

1191.8 g/mol

IUPAC Name

6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide

InChI

InChI=1S/C52H54Br2FN9O13/c1-3-52(75)31-17-36-46-29(22-64(36)48(71)30(31)23-77-51(52)74)43-33(14-13-28-26(2)32(55)18-34(62-46)42(28)43)60-41(69)24-76-25-59-39(67)20-58-47(70)35(16-27-10-6-4-7-11-27)61-40(68)21-57-38(66)19-56-37(65)12-8-5-9-15-63-49(72)44(53)45(54)50(63)73/h4,6-7,10-11,17-18,33,35,75H,3,5,8-9,12-16,19-25H2,1-2H3,(H,56,65)(H,57,66)(H,58,70)(H,59,67)(H,60,69)(H,61,68)/t33-,35-,52-/m0/s1

InChI Key

VWQCMGDWUMKTAC-NULCUTAQSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C(=C(C8=O)Br)Br)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C(=C(C8=O)Br)Br)O

Origin of Product

United States

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